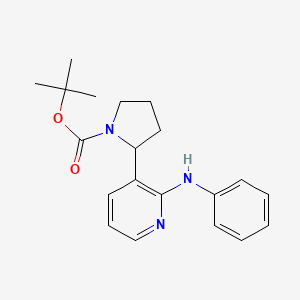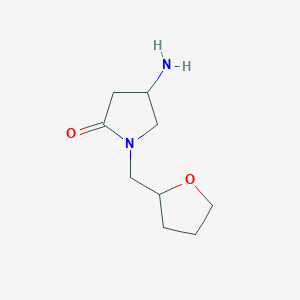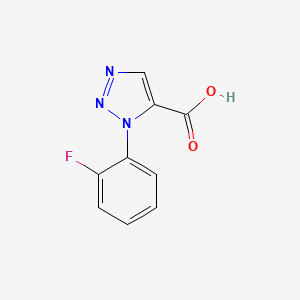![molecular formula C9H12Cl2N2S B15060401 {[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B15060401.png)
{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2S. It is known for its versatile applications in scientific research and industry. The compound is characterized by the presence of a chlorophenyl group, an ethyl chain, a sulfanyl group, and a methanimidamide moiety, making it a unique and valuable molecule for various chemical processes .
Preparation Methods
The synthesis of {[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenylacetonitrile and ethyl mercaptan.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate compound, 4-chlorophenylthioacetonitrile, is formed.
Conversion to Final Product: The intermediate is then reacted with ammonium chloride and hydrogen chloride to yield this compound.
Chemical Reactions Analysis
{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
{[2-(4-Chlorophenyl)ethyl]sulfanyl}methanimidamide hydrochloride can be compared with similar compounds such as:
{[2-(4-Bromophenyl)ethyl]sulfanyl}methanimidamide hydrochloride: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
{[2-(4-Methylphenyl)ethyl]sulfanyl}methanimidamide hydrochloride: The presence of a methyl group instead of chlorine can lead to differences in chemical properties and applications.
{[2-(4-Nitrophenyl)ethyl]sulfanyl}methanimidamide hydrochloride: The nitro group introduces additional reactivity, making it useful for specific chemical transformations.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C9H12Cl2N2S |
|---|---|
Molecular Weight |
251.18 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C9H11ClN2S.ClH/c10-8-3-1-7(2-4-8)5-6-13-9(11)12;/h1-4H,5-6H2,(H3,11,12);1H |
InChI Key |
XDTXLEDKCROLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCSC(=N)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
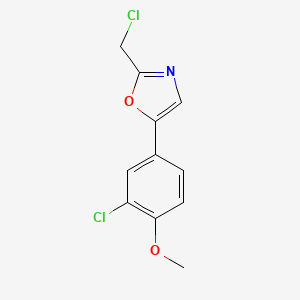
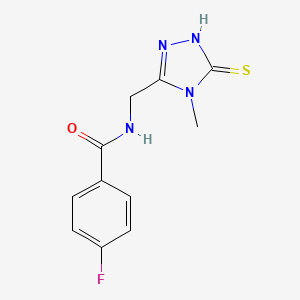

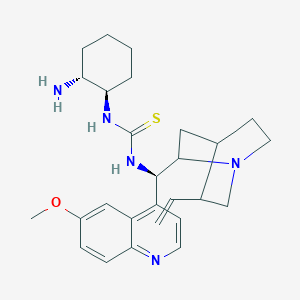
![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)

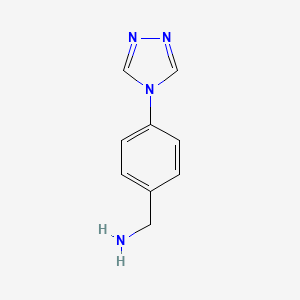
![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

